CID 71441719
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Overview
Description
The compound with the identifier “CID 71441719” is a chemical entity listed in the PubChem database It is known for its unique properties and applications in various scientific fields
Chemical Reactions Analysis
CID 71441719 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted compounds.
Scientific Research Applications
CID 71441719 has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it may be used to study cellular processes and molecular interactions. In medicine, it has potential applications in drug development and therapeutic interventions. In industry, it may be used in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of CID 71441719 involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
CID 71441719 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar chemical structures or functional groups. The comparison may involve evaluating the chemical properties, reactivity, and applications of these compounds. Some similar compounds may include CID 91851924 and other related chemical entities.
Properties
CAS No. |
54427-08-6 |
---|---|
Molecular Formula |
NbOTlW |
Molecular Weight |
497.13 g/mol |
InChI |
InChI=1S/Nb.O.Tl.W |
InChI Key |
AEJSQHHQQOXSJR-UHFFFAOYSA-N |
Canonical SMILES |
O=[W].[Nb].[Tl] |
Origin of Product |
United States |
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